3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole
Description
The SHELX and ORTEP-3 programs ( and ) are used for crystallographic refinement and visualization, which could theoretically assist in analyzing the compound’s crystal structure if such data existed.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-16-7-6-8-17(11-16)21-15-32-23(22(21)28-9-4-5-10-28)25-26-24(27-31-25)18-12-19(29-2)14-20(13-18)30-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQDAZUBWAOKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
No comparative data for this compound or its analogs are mentioned in the evidence. For a valid comparison, parameters such as:
- Electronic properties (e.g., HOMO/LUMO energy levels, dipole moments)
- Thermodynamic stability (e.g., melting points, decomposition temperatures)
- Biological activity (e.g., IC50 values, binding affinities)
- Structural features (e.g., bond lengths, torsion angles, packing motifs)
would typically be required. The SHELX system () is used to refine crystal structures, and ORTEP-3 () generates molecular graphics, but neither provides comparative data for oxadiazole derivatives or related heterocycles.
Limitations of the Evidence
The provided materials focus on software tools rather than chemical compounds:
- SHELX (): A crystallographic refinement suite used for small-molecule and macromolecular structures.
- ORTEP-3 (): A graphical interface for visualizing crystallographic data.
Recommendations for Further Research
To address the query adequately, the following steps would be necessary:
Access structural databases (e.g., Cambridge Structural Database, CCDC) to retrieve crystallographic data for the compound.
Review synthetic chemistry literature for oxadiazole derivatives, focusing on substituent effects (e.g., methoxy, methylphenyl, and pyrrole groups).
Compare computational studies (e.g., DFT calculations) to evaluate electronic properties relative to analogs.
Cite pharmacological or materials science studies if the compound has documented applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
